N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide
Overview
Description
N-(Cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, also known as cyclamate, is an artificial sweetener used in a variety of foods and beverages. It is a white, odorless, crystalline powder with a sweet taste. As a non-caloric sweetener, it has been used since the 1950s as a sugar substitute in a wide range of products, including soft drinks, chewing gum, and table-top sweeteners. Cyclamate is not metabolized by the body and has no nutritional value.
Scientific Research Applications
Environmental Presence and Human Exposure
- Occurrence in Indoor and Outdoor Environments : Studies have detected perfluorinated sulfonamides, chemically related to N-(cyclopropylmethyl)-2-(methylamino)ethane-1-sulfonamide, in indoor air, house dust, and outdoor air, indicating widespread environmental presence and potential for human exposure. Indoor air concentrations of certain perfluorinated sulfonamides were significantly higher than outdoor concentrations, suggesting indoor sources contribute to environmental levels (Shoeib et al., 2005).
Health Implications and Risks
Hypersensitivity Reactions : Research has suggested that certain genetic factors, such as slow acetylation phenotypes, may increase the risk of hypersensitivity reactions to sulfonamides, highlighting the role of genetic predispositions in adverse drug reactions (Rieder et al., 1991).
Polyfluorinated Compounds and Health : Studies on polyfluoroalkyl compounds (PFCs), which include perfluorinated sulfonamides, have investigated their prevalence in human serum and potential health implications. These compounds were detected in the majority of serum samples analyzed, reflecting widespread human exposure. The health implications of such exposure, including potential effects on semen quality and other health outcomes, have been a subject of ongoing research (Calafat et al., 2007).
Mechanisms of Action and Molecular Interactions
- Metabolic Pathways and Drug Reactions : The metabolism and detoxification processes of sulfonamides, including their acetylation by N-acetyltransferase, have been studied to understand the mechanisms underlying drug hypersensitivity reactions. Insights into these metabolic pathways can inform safer drug design and use strategies (Rieder et al., 1991).
Environmental Impact and Exposure Routes
- Human Exposure Assessment : Evaluations of human exposure to polyfluorinated compounds have considered various routes, including inhalation and dust ingestion. Studies have quantified exposure levels and assessed potential health risks associated with these compounds, contributing to a better understanding of environmental health impacts (Shoeib et al., 2005).
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(methylamino)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-8-4-5-12(10,11)9-6-7-2-3-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWMQSBPUVVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)NCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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